N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide
Description
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Properties
Molecular Formula |
C19H18ClN3OS2 |
|---|---|
Molecular Weight |
404.0 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-propylsulfanylbenzamide |
InChI |
InChI=1S/C19H18ClN3OS2/c1-2-11-25-16-6-4-3-5-15(16)18(24)21-19-23-22-17(26-19)12-13-7-9-14(20)10-8-13/h3-10H,2,11-12H2,1H3,(H,21,23,24) |
InChI Key |
ZPBOFTBOEPSVSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions. This forms the 1,3,4-thiadiazole core.
Introduction of the Chlorobenzyl Group: The 4-chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole core reacts with 4-chlorobenzyl chloride in the presence of a base.
Attachment of the Propylsulfanyl Group: The propylsulfanyl group is attached via a thiol-ene reaction, where the thiadiazole derivative reacts with propylthiol under UV light or radical initiators.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound shows promise as a pesticide or herbicide, providing protection against various pests and weeds.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide involves its interaction with specific molecular targets:
Biological Targets: The compound can inhibit enzymes or receptors critical for the survival of microorganisms or cancer cells.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways, leading to the death of target cells.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-[(2-ethylbutanoyl)amino]benzamide
- **N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-[(2-methylpropanoyl)amino]benzamide
Uniqueness
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylsulfanyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
